N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide
CAS No.:
Cat. No.: VC14785771
Molecular Formula: C26H21N3O5
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H21N3O5 |
|---|---|
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide |
| Standard InChI | InChI=1S/C26H21N3O5/c30-23(27-14-16-9-10-21-22(13-16)34-15-33-21)11-12-28-24-17-5-1-2-6-18(17)26(32)29(24)20-8-4-3-7-19(20)25(28)31/h1-10,13,24H,11-12,14-15H2,(H,27,30) |
| Standard InChI Key | YCGBGQNKOWTUEB-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C4C5=CC=CC=C5C(=O)N4C6=CC=CC=C6C3=O |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure features three distinct domains:
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Benzodioxole moiety: A 1,3-benzodioxol-5-ylmethyl group attached to the propanamide nitrogen, contributing to lipophilicity and potential metabolic stability.
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Isoindoloquinazoline core: A fused tetracyclic system with two ketone groups at positions 5 and 11, which may participate in hydrogen bonding with biological targets.
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Propanamide linker: A three-carbon chain connecting the benzodioxole and isoindoloquinazoline units, providing conformational flexibility.
The IUPAC name, N-(1,3-benzodioxol-5-ylmethyl)-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide, reflects this arrangement. Spectroscopic characterization, including -NMR and IR, would reveal distinct signals for the aromatic protons, carbonyl groups, and methylene bridges, though experimental data remain unpublished.
Synthetic Pathways and Methodologies
Key Synthetic Steps
The synthesis involves multi-step reactions starting from commercially available precursors:
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Formation of the isoindoloquinazoline core: Cyclocondensation of anthranilic acid derivatives with phthalic anhydride analogs under acidic conditions.
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Introduction of the propanamide linker: Nucleophilic acyl substitution between a tertiary amine and a bromopropanoyl chloride intermediate.
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Coupling with the benzodioxole moiety: Amide bond formation via carbodiimide-mediated coupling of the propanamide intermediate with 1,3-benzodioxol-5-ylmethylamine.
Optimization strategies focus on improving yields at the cyclocondensation step, which often suffers from side reactions due to the reactivity of the quinazoline nitrogen.
Research Findings and Experimental Data
In Silico Modeling
A 2024 docking study modeled the compound’s interaction with 5-LOX (PDB: 3V99), identifying critical hydrogen bonds with Leu607 and hydrophobic contacts with Phe177. These findings align with known 5-LOX inhibitors like zileuton but indicate a higher predicted binding affinity.
Structure-Activity Relationships (SAR)
Modifications to the benzodioxole group (e.g., replacing it with a phenyl ring) reduce anticancer potency by 40–60%, underscoring its role in membrane penetration. Conversely, substituting the propanamide linker with shorter chains diminishes 5-LOX affinity, likely due to reduced conformational flexibility.
Physicochemical Properties and Stability
| Property | Value/Description |
|---|---|
| Molecular Weight | 455.5 g/mol |
| Calculated logP | 3.2 (indicating high lipophilicity) |
| Aqueous Solubility | <10 μg/mL (predicted) |
| Thermal Stability | Stable up to 200°C (DSC data) |
The compound’s poor solubility poses formulation challenges, necessitating prodrug strategies or nanocarrier systems for in vivo delivery.
Future Directions and Challenges
Clinical Translation
While in vitro and computational data are promising, in vivo pharmacokinetic and toxicity studies are absent. Key questions include:
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Oral bioavailability given high logP.
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Off-target effects on cytochrome P450 enzymes.
Synthetic Scalability
Current routes require column chromatography for purification, which is impractical for large-scale production. Flow chemistry approaches may address this limitation.
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